![molecular formula C9H7BF3N B7907818 Quinolinium-8-trifluoroborate](/img/structure/B7907818.png)
Quinolinium-8-trifluoroborate
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Description
Quinolinium-8-trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C9H7BF3N and a molecular weight of 196.96 .
Synthesis Analysis
Quinolinium-based derivatives have been synthesized for various research purposes. For instance, two new series of FtsZ inhibitors based on a 1-methylquinolinium scaffold were synthesized for antibacterial evaluation and mechanistic study . The inhibitors possess a variety of substituent groups including the cyclic or linear amine skeleton at the 2- and 4-position of the quinolinium ring for structure-activity relationship study .Molecular Structure Analysis
The molecular structure of Quinolinium-8-trifluoroborate consists of a quinolinium core with a trifluoroborate group attached .Chemical Reactions Analysis
Organotrifluoroborates, such as Quinolinium-8-trifluoroborate, represent an alternative to boronic acids, boronate esters, and organoboranes for use in Suzuki−Miyaura and other transition-metal-catalyzed cross-coupling reactions . The trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species .Physical And Chemical Properties Analysis
Quinolinium-8-trifluoroborate has a molecular weight of 196.96 . The photophysical properties of quinolinium-based molecules can be affected by the topology of the molecule .Safety and Hazards
properties
IUPAC Name |
trifluoro(quinolin-1-ium-8-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBSADFMUWBU-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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